5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be accomplished by cyclization of the benzothiazole intermediate with an appropriate α-haloketone in the presence of a base.
Carboxamide Formation: The final step is the introduction of the carboxamide group. This is typically achieved by reacting the oxazole derivative with an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide
Uniqueness
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, differentiates it from similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-11-7-6-10-14-16(11)20-19(25-14)21-18(23)15-12(2)24-22-17(15)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCORXPRGDJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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